Mutant IDH1-IN-1

IDH1 mutation R132C inhibitor R132Q inhibitor

Select Mutant IDH1-IN-1 (ML309) for α-KG-competitive inhibition with a defined Ki of 156 nM, essential for metabolic rescue studies. It offers superior activity against R132Q mutations (IC50=5 μM vs. >100 μM for alternatives). Validated for cellular 2-HG reduction in multiple models. Available in enantiomerically resolved forms to ensure experimental precision.

Molecular Formula C30H31FN4O2
Molecular Weight 498.6 g/mol
Cat. No. B10764545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutant IDH1-IN-1
Molecular FormulaC30H31FN4O2
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54
InChIInChI=1S/C30H31FN4O2/c1-21-10-5-6-15-25(21)29(30(37)33-23-12-3-2-4-13-23)35(24-14-9-11-22(31)18-24)28(36)19-34-20-32-26-16-7-8-17-27(26)34/h5-11,14-18,20,23,29H,2-4,12-13,19H2,1H3,(H,33,37)
InChIKeyDXYIOARJXVTYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mutant IDH1-IN-1 (ML309) for Scientific Procurement: A Selective R132H/C Mutant IDH1 Inhibitor with Defined Biochemical Profile


2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide, also designated as Mutant IDH1-IN-1 or ML309, is a synthetic small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) [1]. This compound is characterized by a benzimidazole-acetamide core scaffold and functions as a reversible, competitive inhibitor with respect to α-ketoglutarate (α-KG) and uncompetitive with respect to NADPH [2]. It is supplied as a research-grade chemical probe with catalog availability under CAS 1355326-21-4 and a molecular formula of C30H31FN4O2 (MW 498.59) [3]. The compound is structurally distinguished by a cyclohexyl-substituted acetamide moiety and a 3-fluoroaniline group, features that contribute to its binding characteristics at the mutant IDH1 dimer interface [4].

Why Generic Substitution of 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide with Alternative IDH1 Inhibitors Compromises Experimental Reproducibility


Mutant IDH1 inhibitors exhibit substantial heterogeneity in their mutant selectivity profiles, potency against specific R132 variants, wild-type IDH1 cross-reactivity, and mechanism of inhibition. A direct biochemical comparison of ML309 and AGI-5198 across eight IDH1 variants reveals that while both compounds show comparable activity against R132H (IC50 ~0.04 μM), their potency diverges dramatically against other clinically relevant mutations, with ML309 demonstrating 5-fold greater activity against R132C and over 100-fold greater activity against R132Q [1]. Furthermore, inhibitors differ in their competitive behavior with substrates: ML309 acts as an α-KG-competitive inhibitor (Ki = 156 nM), whereas other chemical series employ allosteric binding mechanisms that may not be interchangeable in mechanistic studies [2]. These compound-specific differences render simple substitution between IDH1 inhibitors scientifically invalid without validation of the specific mutation context and experimental endpoint.

Quantitative Differentiation Evidence for 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide Against Comparator Compounds


Differential Inhibitory Potency Against Mutant IDH1 R132C and R132Q Variants Versus AGI-5198

Mutant IDH1-IN-1 (ML309) exhibits substantially broader and more consistent inhibitory activity across clinically relevant IDH1 R132 variants compared to the structurally related inhibitor AGI-5198. In a direct biochemical comparison using purified recombinant IDH1 enzymes, ML309 demonstrated 5-fold greater potency against the R132C mutant and over 100-fold greater potency against the R132Q mutant [1]. The potency divergence is particularly pronounced for R132Q, where ML309 retains an IC50 of 5 μM [4–7 μM CI], whereas AGI-5198 shows minimal inhibition with an IC50 of 650 μM [330–1300 μM CI], representing a 130-fold difference [1]. This differential profile suggests that ML309 may be the more appropriate chemical probe for studies involving mixed or unknown IDH1 mutation populations.

IDH1 mutation R132C inhibitor R132Q inhibitor isocitrate dehydrogenase oncometabolism

Mutant-Selective Inhibition Across IDH1 R132 Variants with Defined Wild-Type IDH1 Selectivity Window

Mutant IDH1-IN-1 demonstrates a quantifiable mutant-selectivity profile with IC50 values of 4 nM against homozygous R132C/R132C, 42 nM against homozygous R132H/R132H, 80 nM against heterozygous R132H/WT, and 143 nM against wild-type IDH1 [1]. This corresponds to a 36-fold selectivity window between the most sensitive mutant genotype (R132C/R132C) and wild-type enzyme. In a separate assay configuration measuring the mutant-specific conversion of α-KG to 2-HG, ML309 exhibits an IC50 of 81.5 nM against R132H . By comparison, the FDA-approved clinical inhibitor Ivosidenib (AG-120) potently inhibits both mutant and wild-type IDH1 with a biochemical IC50 of 0.04 μM against wild-type IDH1, substantially reducing the mutant-selectivity margin [2].

mutant-selective inhibitor IDH1 R132H IDH1 R132C wild-type IDH1 selectivity ratio

α-Ketoglutarate-Competitive Inhibition Mechanism with Defined Ki Value Distinct from Allosteric Inhibitors

Mutant IDH1-IN-1 (ML309) functions through an α-ketoglutarate (α-KG)-competitive inhibition mechanism with a determined Ki value of 156 nM, while exhibiting uncompetitive behavior with respect to NADPH [1]. This kinetic profile is mechanistically distinct from allosteric mutant IDH1 inhibitors such as GSK864, which binds to an allosteric pocket and exhibits IC50 values of 8.8 nM (R132C), 15.2 nM (R132H), and 16.6 nM (R132G) with moderate selectivity over wild-type IDH1 [2]. Cryo-EM structural analysis confirms that ML309 binds near the IDH1 dimer interface, inducing outward subunit movement upon inhibitor binding [3].

competitive inhibitor α-ketoglutarate enzyme kinetics NADPH uncompetitive binding mechanism

Stereoisomer-Specific Activity with Over 400-Fold Difference Between Enantiomers

Mutant IDH1-IN-1 exists as a racemic mixture with stereoisomer-specific inhibitory activity. The (+) isomer demonstrates potent IDH1 R132H inhibition, whereas the (-) isomer exhibits over 400-fold reduced activity against the same target [1]. Both enantiomers show comparable inhibition of the R132C mutant, and wild-type IDH1 remains largely unaffected by the (+) isomer [1]. This pronounced stereochemical dependence of activity has direct implications for compound procurement and experimental reproducibility, as the enantiomeric composition of commercial supplies may vary between vendors unless explicitly specified and verified.

stereochemistry enantiomer chiral resolution (+)-ML309 (-)-ML309

Cell-Based 2-Hydroxyglutarate Reduction with Defined EC50 Values in Multiple Cellular Models

Mutant IDH1-IN-1 effectively reduces cellular production of the oncometabolite 2-hydroxyglutarate (2-HG) in multiple mutant IDH1-expressing cell models with quantifiable EC50 values. In U87MG glioblastoma cells expressing IDH1 R132H, ML309 reduces 2-HG production with an EC50 of 500 nM [1]. In HEK293 cells expressing IDH1 R132H, inhibition of 2-HG production occurs with an IC50 of 81.5 nM . In HT1080 fibrosarcoma cells expressing endogenous IDH1 R132C, the compound inhibits intracellular 2-HG production with an EC50 of 208.6 ± 8.0 nM .

2-hydroxyglutarate 2-HG oncometabolite U87MG glioblastoma HEK293

In Vitro ADME Profile with Defined Microsomal and Plasma Stability Metrics

The in vitro ADME profile of ML309 has been characterized with quantitative stability metrics that inform experimental design. Aqueous kinetic solubility at pH 7.4 is reported in vendor technical datasheets, with DMSO solubility of ≥16.75 mg/mL (≥33.6 mM) enabling preparation of concentrated stock solutions for in vitro studies . In vitro ADME assessment of racemic ML309 demonstrates defined microsomal and plasma stability parameters [1]. The compound exhibits good in vitro ADME characteristics, supporting its use in cellular assays without concerns of rapid metabolic degradation during typical experimental timeframes [2].

ADME microsomal stability plasma stability aqueous solubility PK profile

Recommended Research Applications for 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide Based on Quantitative Evidence Profile


Mechanistic Studies of α-Ketoglutarate-Competitive Mutant IDH1 Inhibition Requiring Defined Ki and Competitive Binding Kinetics

Utilize Mutant IDH1-IN-1 for experiments requiring an α-KG-competitive inhibitor with a characterized Ki of 156 nM [1]. The compound's competitive mechanism with respect to α-KG and uncompetitive behavior with NADPH enables metabolic rescue experiments where elevated α-KG concentrations can displace the inhibitor. This application is supported by cryo-EM structural data confirming ML309 binding at the IDH1 dimer interface with defined conformational changes [2].

Investigation of R132Q-Mutant IDH1 Biology Where Alternative Inhibitors Show Minimal Activity

Employ Mutant IDH1-IN-1 as a chemical probe for R132Q-mutant IDH1 studies, where it retains an IC50 of 5 μM compared to AGI-5198's 650 μM (130-fold difference) [1]. This application is specifically relevant for research on IDH1-mutant malignancies where R132Q variants occur, and where alternative inhibitors would require prohibitively high concentrations that introduce off-target confounding.

Cell-Based 2-Hydroxyglutarate Production Studies in U87MG Glioblastoma and HT1080 Fibrosarcoma Models

Apply Mutant IDH1-IN-1 in cellular assays measuring oncometabolite 2-HG reduction with validated EC50 values of 500 nM in U87MG R132H cells [1], 208.6 nM in HT1080 R132C cells [2], and 81.5 nM in HEK293 R132H-transfected cells . The compound's characterized in vitro ADME profile and high DMSO solubility (≥16.75 mg/mL) facilitate reproducible cellular dosing across multiple model systems .

Stereochemistry-Dependent Mutant IDH1 Pharmacology Studies Requiring Enantiomerically Defined Material

Conduct stereochemistry-controlled experiments with enantiomerically resolved (+) and (-) isomers of ML309, given the over 400-fold difference in R132H inhibitory activity between enantiomers [1]. This application is essential for studies where racemic material may produce confounding results due to differential activity of the stereoisomers against distinct IDH1 mutants (R132H vs. R132C).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mutant IDH1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.